3,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Description

Chemical Identity and Nomenclature

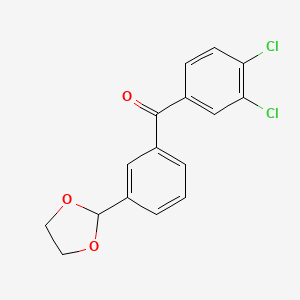

3,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone possesses a defined chemical identity established through multiple nomenclature systems and structural identifiers. The compound carries the Chemical Abstracts Service registry number 898759-58-5, providing its unique identifier within chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically designated as (3,4-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone. This naming convention clearly delineates the structural components, identifying the dichlorophenyl moiety attached to the carbonyl carbon and the dioxolan-substituted phenyl group on the opposite side of the ketone functionality.

The molecular formula of the compound is established as C₁₆H₁₂Cl₂O₃, indicating the presence of sixteen carbon atoms, twelve hydrogen atoms, two chlorine atoms, and three oxygen atoms. The molecular weight has been precisely determined as 323.17 grams per mole, providing essential data for stoichiometric calculations and analytical determinations. The compound's structural representation through Simplified Molecular Input Line Entry System notation is recorded as O=C(C1=CC=CC(C2OCCO2)=C1)C3=CC=C(Cl)C(Cl)=C3, offering a linear textual description of the molecular connectivity.

The International Chemical Identifier key for this compound is documented as NYQNNJLDOQXSBH-UHFFFAOYSA-N, providing a standardized hash representation of the molecular structure. This identifier system enables precise computational searching and structural matching across chemical databases. The compound also carries the Medical Subject Headings classification code MFCD07699987, facilitating its identification within medical and pharmaceutical literature databases.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQNNJLDOQXSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645084 | |

| Record name | (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-58-5 | |

| Record name | (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation to Form Dichlorobenzophenone

The initial step involves the Friedel-Crafts acylation of chlorobenzene derivatives with acid chlorides to form dichlorobenzophenone intermediates. This process is well-documented in patent literature and involves:

- Reacting 2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride with chlorobenzene under Lewis acid catalysis (e.g., AlCl3).

- Controlling reaction temperature (typically 0–50 °C) to optimize yield and minimize side reactions.

- Producing a mixture of dichlorobenzophenone isomers, which can be purified by crystallization or chromatography.

Key points from patent US4556738A:

| Reaction Parameter | Typical Conditions | Outcome |

|---|---|---|

| Acid chloride | 2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride | Formation of dichlorobenzophenone mixture |

| Catalyst | Aluminum chloride (AlCl3) | Promotes electrophilic aromatic substitution |

| Solvent | Chlorobenzene or fatty halogenated hydrocarbons | Solvent choice affects heat control and recovery |

| Temperature | 0–50 °C | Controls reaction rate and selectivity |

| Yield | Up to 90% | High yield with proper control |

Nitration and Reduction Steps (If Required for Functional Group Modification)

For derivatives requiring amino groups or further functionalization, nitration of dichlorobenzophenone followed by catalytic reduction can be performed. This step is relevant when preparing intermediates for subsequent acetal formation.

- Nitration is carried out using mixed acid (nitric and sulfuric acid) in halogenated hydrocarbon solvents.

- Reduction is done catalytically using hydrogen gas and catalysts like palladium or nickel boride.

- Conditions are optimized to reduce nitro groups selectively without affecting the ketone.

Formation of the 1,3-Dioxolane Ring (Acetal Protection)

The 1,3-dioxolane moiety is introduced by protecting a carbonyl group (aldehyde or ketone) as an acetal with ethylene glycol under acidic conditions:

- The benzophenone intermediate bearing a free aldehyde or ketone is refluxed with ethylene glycol.

- Para-toluenesulfonic acid is used as a catalyst.

- The reaction is performed under Dean-Stark conditions to remove water and drive the equilibrium toward acetal formation.

- This step stabilizes the carbonyl functionality, allowing further synthetic manipulations without degradation.

| Parameter | Conditions | Notes |

|---|---|---|

| Reagents | Ethylene glycol, para-toluenesulfonic acid | Acid catalyst facilitates acetal formation |

| Temperature | Reflux (typically ~110 °C) | Dean-Stark apparatus used to remove water |

| Reaction time | Several hours (e.g., 4–8 h) | Ensures complete conversion |

| Yield | High, typically >85% | Purity depends on workup and isolation |

Alternative Synthetic Routes and Protecting Group Strategies

Academic research, such as the total synthesis studies reported in thesis work (White Rose University), demonstrates advanced synthetic routes involving:

- Use of Weinreb amides as intermediates for controlled ketone formation.

- Protection of alcohols or carbonyls with tert-butyldimethylsilyl (TBS) groups before formation of the dioxolane ring.

- Selective reductions using reagents like lithium tri-tert-butoxyaluminium hydride.

- Use of catalytic osmium tetroxide for dihydroxylation in related synthetic sequences.

These methods provide versatility in preparing complex benzophenone derivatives with dioxolane groups and can be adapted for the target compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product | Yield (%) |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-chlorobenzoyl chloride, chlorobenzene, AlCl3, 0–50 °C | Dichlorobenzophenone intermediate | Up to 90 |

| 2 | Nitration (optional) | Mixed acid, fatty halogenated hydrocarbon solvent, 70–75 °C, 10 h | Dinitro-dichlorobenzophenone | ~90 |

| 3 | Catalytic Reduction (optional) | H2 gas, Pd or Ni catalyst, 30–70 °C | Diamino-dichlorobenzophenone | 80–90 |

| 4 | Acetal Formation | Ethylene glycol, para-toluenesulfonic acid, reflux, Dean-Stark | 1,3-Dioxolane protected benzophenone | >85 |

Research Findings and Notes

- The Friedel-Crafts acylation is the key step for assembling the benzophenone core with dichloro substitution, and solvent choice critically influences yield and environmental impact.

- Acetal formation using ethylene glycol is a robust and high-yielding method to protect carbonyl groups, crucial for stabilizing intermediates.

- Catalytic reduction methods enable selective functional group transformations without reducing the ketone, preserving the benzophenone structure.

- The overall synthetic route is scalable and adaptable for commercial production, as supported by patent literature and commercial availability from reputable suppliers with purity around 97%.

- Analytical methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties . Its ability to interact with biological macromolecules is of significant interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes . Its stability and reactivity make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism by which 3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone exerts its effects involves its interaction with specific molecular targets . The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity . The dioxolane ring and chlorine substituents play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogues:

Physical and Chemical Properties

- Molecular Weight: The target compound (MW ≈ 335.18) is heavier than hydroxylated analogues (e.g., 3,4-dihydroxybenzophenone, MW 214.22) due to chlorine and dioxolane groups .

- Reactivity: Chlorine substituents enhance electrophilicity, making the compound reactive in cross-coupling reactions . The dioxolane ring acts as a protective group, stabilizing the ketone during synthesis . Hydroxyl groups in 3,4-dihydroxybenzophenone increase polarity and solubility in polar solvents .

Biological Activity

3,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS No. 898759-58-5) is a synthetic compound belonging to the benzophenone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. The presence of a dioxolane ring and dichloro substituents may influence its interaction with biological systems.

- Molecular Formula : C₁₆H₁₂Cl₂O₃

- Molecular Weight : 323.18 g/mol

- CAS Number : 898759-58-5

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic effects, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Compounds in the benzophenone family have been studied for their antimicrobial activity against bacteria and fungi. The presence of halogen atoms is believed to enhance this activity.

- Photoprotective Effects : Due to its structural characteristics, this compound may also serve as a UV filter, protecting skin cells from UV-induced damage.

Anticancer Studies

A study conducted on analogs of benzophenones demonstrated that these compounds could inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The IC50 values for various benzophenone derivatives were analyzed, showing significant activity at low concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| 2-Hydroxybenzophenone | HeLa (Cervical Cancer) | 20 |

| Benzophenone-3 | A549 (Lung Cancer) | 25 |

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study 1: Anticancer Efficacy

A case study focusing on the anticancer efficacy of benzophenone derivatives revealed that compounds with dioxolane rings displayed enhanced cytotoxicity compared to their non-ring counterparts. The study involved treating MCF-7 cells with varying concentrations of the compound over a period of 48 hours.

Case Study 2: Antimicrobial Testing

Another case study evaluated the antimicrobial properties of several benzophenones against clinical isolates. The results indicated that compounds with dichloro substitutions had improved efficacy against resistant strains of bacteria.

Q & A

Q. What synthetic routes are recommended for preparing 3,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone?

Methodological Answer: A two-step approach is commonly employed:

Friedel-Crafts Acylation : React 3,4-dichlorobenzoyl chloride with a substituted benzene derivative (e.g., resorcinol or a protected diol) in the presence of Lewis acids like AlCl₃ to form the benzophenone backbone .

Dioxolane Ring Formation : Protect the hydroxyl group of the intermediate using 1,2-ethanediol under acidic conditions (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane moiety.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Stability : Dissolve the compound in buffered solutions (pH 3–9) and analyze degradation products over 24–72 hours using HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Key Insight : Chlorinated benzophenones often exhibit hydrolytic instability under alkaline conditions, releasing dichlorophenolic byproducts .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for dioxolane-protected intermediates?

Methodological Answer: Discrepancies arise from competing side reactions:

- Competing Etherification : Excess 1,2-ethanediol can lead to over-alkylation, reducing the desired product yield.

- Mitigation Strategy : Use stoichiometric control (1:1 molar ratio of diol to hydroxyl group) and monitor reaction kinetics via in situ IR spectroscopy to optimize conditions .

- Validation : Compare NMR spectra of intermediates to confirm selective protection .

Q. How can computational modeling predict the electronic effects of the dichloro and dioxolane substituents?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model:

- Electron-withdrawing effects of Cl substituents on the benzophenone’s aromatic ring.

- Steric and electronic contributions of the dioxolane ring to overall reactivity.

- Validation : Compare calculated HOMO-LUMO gaps with experimental UV-Vis spectra (e.g., λmax shifts in acetonitrile) .

Q. What analytical techniques resolve conflicting data on degradation pathways?

Methodological Answer:

- LC-MS/MS : Identify degradation products (e.g., 3,5-dichloro-4-hydroxybenzoic acid) using a Q-TOF mass spectrometer in negative ion mode .

- Isotopic Labeling : Use -labeled water to trace hydroxylation pathways during hydrolytic degradation.

- Contradiction Resolution : Conflicting reports may arise from solvent polarity effects; replicate experiments in anhydrous vs. aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.